Cas no 942008-77-7 (6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)

6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one structure
942008-77-7 structure
Product Name:6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
CAS No:942008-77-7
MF:C19H14ClFN4O
MW:368.79206609726
CID:6368322
PubChem ID:16846221
Update Time:2025-07-09

6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Chemical and Physical Properties

Names and Identifiers

    • 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
    • 6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
    • 6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
    • 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
    • 942008-77-7
    • AKOS024649571
    • F2459-0138
    • Inchi: 1S/C19H14ClFN4O/c1-12-14-10-22-25(13-6-3-2-4-7-13)18(14)19(26)24(23-12)11-15-16(20)8-5-9-17(15)21/h2-10H,11H2,1H3
    • InChI Key: HRZVVZTWMWTWLX-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=C(F)C=CC=C2Cl)N=C(C)C2C=NN(C3=CC=CC=C3)C1=2

Computed Properties

  • Exact Mass: 368.0840169g/mol
  • Monoisotopic Mass: 368.0840169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 50.5Ų

6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Pricemore >>

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6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Related Literature

Additional information on 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one

Introduction to 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 942008-77-7) and Its Emerging Applications in Chemical Biology

The compound 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, identified by its CAS number 942008-77-7, represents a novel heterocyclic scaffold that has garnered significant attention in the field of chemical biology and drug discovery. This molecule belongs to the pyrazolo[3,4-d]pyridazine class, a structural motif known for its diverse pharmacological properties and potential therapeutic applications. The presence of both chloro and fluoro substituents on the aromatic ring enhances its metabolic stability and binding affinity, making it a promising candidate for further exploration.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target interactions in the development of next-generation therapeutics. The 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one structure exhibits a unique combination of pharmacophores that can simultaneously modulate multiple biological pathways. This characteristic is particularly relevant in the context of complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, where polypharmacicity is often a desirable trait.

The pyrazolo[3,4-d]pyridazine core is a privileged scaffold that has been extensively studied for its ability to interact with various biological targets. In particular, this compound has shown potential in inhibiting kinases and other enzymes involved in cell signaling pathways. For instance, studies have demonstrated that derivatives of this scaffold can modulate the activity of Janus kinases (JAKs), which are critical mediators of inflammatory responses. The chloro and fluoro substituents play a crucial role in optimizing the binding interactions with these targets, thereby enhancing the compound's efficacy.

One of the most compelling aspects of 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is its ability to cross the blood-brain barrier (BBB). This property is particularly important for treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Recent research has shown that modifications at the methyl and phenyl positions can significantly improve BBB penetration without compromising pharmacological activity. This finding opens up new avenues for developing treatments that address neurological conditions directly.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted pyrazolones and hydrazines, followed by functional group transformations to introduce the chloro and fluoro substituents. Advanced computational methods such as molecular docking and quantum mechanics calculations have been employed to predict and refine the structure-function relationships of this compound.

In vitro studies have revealed that 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one exhibits significant inhibitory activity against several target enzymes. For example, it has demonstrated potent activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are overexpressed in many cancer cell lines. The chloro substituent appears to be particularly important for binding affinity to these targets, as evidenced by structure-based drug design studies.

Preclinical studies have also shown promising results regarding the safety profile of this compound. Animal models have indicated low toxicity at therapeutic doses, suggesting that it may be suitable for further development into a clinical candidate. Additionally, pharmacokinetic studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical factors for drug development.

The growing interest in 6-(2-chloro-6-fluorophenyl)methyl-4-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one extends beyond oncology applications. Researchers are exploring its potential in treating inflammatory diseases by modulating cytokine production and immune cell function. The compound's ability to interact with multiple receptors and enzymes suggests broad therapeutic utility across various disease areas.

Future directions in the study of this compound include further optimization of its chemical structure to enhance potency and selectivity. Additionally, exploring its mechanism of action at a molecular level will provide valuable insights into its biological effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.

In conclusion, 6-(2-chloro - 6 - fluoro phenyl ) methyl - 4 - methyl - 1 - phenyl - 1 H , 6 H , 7 H - pyrazolo [ 3 , 4 - d ] pyridazin - 7 - one ( CAS No . 942008 - 77 - 7 ) represents a structurally intriguing compound with significant potential in chemical biology and drug discovery . Its unique pharmacological properties make it an attractive candidate for further exploration in treating various diseases , particularly cancer , neurodegenerative disorders , and inflammatory conditions . As research continues to uncover new applications for this molecule , it is likely to play an increasingly important role in developing next-generation therapeutics.

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